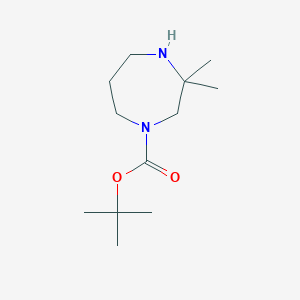

tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-13-12(4,5)9-14/h13H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXYNMVGEPJAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCCN1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936595-74-2 | |

| Record name | tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethyl-1,4-diazepane with a suitable carboxylating agent. One common method is the reaction of tert-butyl 3,3-dimethyl-1,4-diazepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products:

Oxidation: Corresponding oxides or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

- Building Block : tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its unique structural properties that allow for diverse functionalization .

2. Reaction Mechanisms

- Types of Reactions : The compound can undergo various chemical transformations, including:

- Oxidation : Using agents like potassium permanganate to yield corresponding oxides.

- Reduction : Employing lithium aluminum hydride to produce amines.

- Substitution : Participating in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups .

| Reaction Type | Reagent | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxides or ketones |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Nucleophiles (e.g., halides) | Substituted diazepane derivatives |

Biological Applications

1. Enzyme Mechanisms

- The compound is utilized in biological research to study enzyme mechanisms. It acts as a ligand in receptor binding studies, facilitating an understanding of interactions between small molecules and biological macromolecules .

2. Therapeutic Potential

- Research is ongoing into its potential therapeutic applications, particularly as a precursor in synthesizing drugs targeting neurological disorders and other medical conditions. Its ability to modulate enzyme activity makes it a candidate for drug development .

Industrial Applications

1. Specialty Chemicals Production

- In the industrial sector, tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate is employed in producing specialty chemicals and materials. Its unique properties are leveraged in developing new catalysts and polymers that exhibit enhanced performance characteristics .

2. Catalysis and Polymer Development

- The compound's reactivity allows it to be used in the development of novel catalysts that can facilitate various chemical reactions more efficiently. Additionally, it plays a role in polymer chemistry by serving as a building block for creating polymers with desirable properties .

Case Study 1: Synthesis of Neurological Drugs

A study investigated the synthesis of potential neurological disorder treatments using tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate as a precursor. The research demonstrated that modifications to the compound could yield derivatives with enhanced binding affinity to specific receptors involved in neurological pathways.

Case Study 2: Industrial Catalysis

In an industrial setting, the compound was utilized to develop a new class of catalysts that significantly improved reaction rates in organic synthesis processes. The results indicated a marked increase in yield and selectivity for desired products compared to traditional catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It binds to the active site of enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways vary depending on the specific application and context .

Comparison with Similar Compounds

Stereochemical and Conformational Variations

- (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 223644-10-8) and (S)-isomer (CAS 194032-32-1) exhibit enantiomeric differences. The (R)-isomer has a molecular weight of 214.3 g/mol and a predicted pKa of 10.42, suggesting moderate basicity .

- tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate exists as a 63:37 rotameric mixture due to restricted rotation around the aryl-diazepane bond, which could influence receptor binding kinetics .

Research Findings and Implications

Synthetic Efficiency : Unsubstituted diazepanes (e.g., compound 3.08 in ) achieve higher yields (>98%) compared to substituted analogs, emphasizing the trade-off between functionalization and synthetic practicality .

Safety Considerations : Aromatic substituents (e.g., phenyl in AG0066GP) correlate with increased toxicity, necessitating careful handling during laboratory use .

Biological Activity

tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate is an organic compound with the molecular formula CHNO. It is a derivative of diazepane, a seven-membered heterocyclic compound that contains two nitrogen atoms. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties.

The compound is characterized by:

- Molecular Weight : 228.34 g/mol

- Density : Approximately 1.0 g/cm³

- Boiling Point : 277.9 °C at 760 mmHg

These properties contribute to its utility in various chemical reactions and biological applications.

tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate exhibits biological activity primarily through its interactions with enzymes. It can function as both an inhibitor and an activator , depending on its structural context and the specific enzymes involved. The compound binds to the active sites of enzymes, altering their activity and impacting biochemical pathways. This dual functionality makes it a valuable tool in studying enzyme mechanisms and receptor interactions .

Enzyme Interaction Studies

The compound has been utilized in research to understand enzyme mechanisms. For instance, it has been shown to modulate the activity of soluble epoxide hydrolase (sEH), which is implicated in various inflammatory processes. In studies, derivatives of this compound demonstrated significant analgesic effects and improved outcomes in models of inflammation and sepsis .

Medicinal Chemistry

In medicinal chemistry, tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate serves as a precursor for synthesizing drugs targeting neurological disorders. Its structural features allow for modifications that enhance bioactivity and solubility, making it a candidate for developing new therapeutic agents .

Study on Anti-inflammatory Effects

A notable study evaluated the compound's derivatives for their anti-inflammatory properties. One derivative showed effective inhibition of sEH, leading to reduced levels of inflammatory markers such as IL-6 and TNF-α in animal models of arthritis and pancreatitis. These findings suggest that modifications to the tert-butyl 3,3-dimethyl-1,4-diazepane structure can significantly enhance its therapeutic potential against inflammatory diseases .

Solubility Enhancement Strategies

Another research effort focused on improving the aqueous solubility of lapatinib-derived analogs using similar diazepane structures. The study highlighted how increasing sp carbon content improved solubility without compromising anti-trypanosomal potency, demonstrating the importance of structural modifications in drug design .

Comparative Analysis

A comparison with similar compounds reveals that tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate possesses unique steric properties due to the presence of two methyl groups on the diazepane ring. This distinction affects its reactivity and biological interactions compared to other diazepane derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate | Two methyl groups on diazepane ring | Enzyme inhibitor/activator |

| tert-Butyl 1,4-diazepane-1-carboxylate | Single methyl group | Moderate enzyme interaction |

| tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | One methyl group | Limited biological activity |

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via reductive amination or multi-step condensation reactions. For example, analogs like tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate are prepared by reacting aldehydes with amines under reductive conditions (e.g., NaBH(OAc)₃), followed by Boc protection . Column chromatography using hexanes/EtOAc with 0.25% Et₃N is recommended for purification to suppress amine-related byproducts . Reaction efficiency can be improved by optimizing stoichiometry, solvent polarity, and temperature gradients during reflux.

Q. How should researchers characterize rotameric mixtures of this compound, and what analytical techniques are critical?

Rotameric equilibria arise due to restricted rotation around the diazepane ring. Nuclear Magnetic Resonance (¹H NMR) at variable temperatures (e.g., 25°C to 60°C) can resolve overlapping peaks, while 2D NMR (COSY, NOESY) identifies spatial correlations between protons . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular structure and functional groups (e.g., carbonyl stretch at ~1680–1720 cm⁻¹ for the Boc group) .

Q. What purification strategies are effective for isolating tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate from complex reaction mixtures?

Beyond column chromatography, preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves closely related impurities. For scale-up, fractional crystallization using ethanol/water mixtures exploits differences in solubility between the product and byproducts . Post-purification, lyophilization ensures stability for long-term storage .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced stereochemical control?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies and steric interactions during ring closure or substitution reactions. Molecular dynamics simulations (e.g., using Gaussian or ORCA) model solvent effects and conformational stability, enabling rational selection of substituents to minimize rotamer formation . Coupling these with ICReDD’s reaction path search methods accelerates the identification of optimal synthetic pathways .

Q. What experimental and computational frameworks address contradictions in reactivity data for diazepane-based intermediates?

Contradictions often stem from solvent polarity, catalyst choice, or competing reaction mechanisms. A factorial design approach (e.g., 2³ factorial experiments) systematically tests variables like temperature, solvent dielectric constant, and catalyst loading to isolate dominant factors . Bayesian statistical analysis of reaction outcomes (e.g., using Python’s PyMC3) quantifies uncertainty, while quantum mechanical/molecular mechanical (QM/MM) hybrid models reconcile discrepancies between predicted and observed regioselectivity .

Q. How can AI-driven platforms optimize the synthesis and application of this compound in drug discovery?

Machine learning algorithms (e.g., neural networks trained on reaction databases) predict optimal conditions for Boc deprotection or functionalization reactions. Platforms like COMSOL Multiphysics integrate AI for real-time optimization of flow reactor parameters (e.g., residence time, pressure), reducing side reactions . In drug discovery, molecular docking (AutoDock Vina) screens the compound’s interactions with biological targets, prioritizing derivatives with improved binding affinity .

Q. What methodologies validate the compound’s role in modulating biological pathways, and how are false positives mitigated?

Target engagement is validated via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to measure binding constants (Kd). False positives from off-target effects are minimized using orthogonal assays (e.g., CRISPR-Cas9 knockout of the target protein followed by dose-response profiling) . High-content imaging and transcriptomic analysis (RNA-seq) further contextualize cellular responses .

Methodological Considerations

- Data Management : Secure cloud platforms (e.g., LabArchives) coupled with blockchain-based audit trails ensure reproducibility and compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

- Safety Protocols : Adherence to ISO 17025 and Chemical Hygiene Plan guidelines (e.g., fume hood use, PPE) is mandatory for handling reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.